molecular formula C18H27N3O4S B3468467 ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

Cat. No.: B3468467
M. Wt: 381.5 g/mol
InChI Key: QOQNPUBQRWWMCW-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a tetrahydropyridinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Tetrahydropyridinecarboxylate Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating central nervous system disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly dopamine receptors, modulating their activity and thereby influencing neurological functions. The phenylsulfonyl group plays a crucial role in binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-(PHENYLSULFONYL)PIPERAZINO)-4-(4-METHOXYPHENYL)-6-METHYLPYRIMIDINE-5-CARBOXYLATE: Similar structure with a pyrimidine ring instead of a tetrahydropyridine ring.

    N-(4-(PHENYLSULFONYL)PIPERAZIN-1-YL)ETHYL-2-(4-METHOXYPHENYL)-6-METHYLPYRIMIDINE-5-CARBOXAMIDE: Contains a carboxamide group instead of an ester group.

Uniqueness

ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development and other scientific research areas.

Properties

IUPAC Name

ethyl 4-[4-(benzenesulfonyl)piperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-25-18(22)20-10-8-16(9-11-20)19-12-14-21(15-13-19)26(23,24)17-6-4-3-5-7-17/h3-7,16H,2,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQNPUBQRWWMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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